Topoisomerase II inhibitor 8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

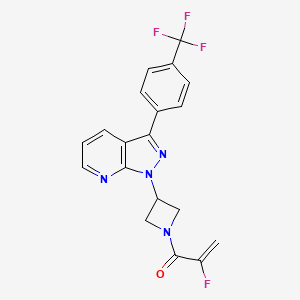

El Inhibidor de topoisomerasa II 8 es un compuesto que se dirige a la enzima ADN topoisomerasa II. Esta enzima juega un papel crucial en la replicación, transcripción y reparación del ADN al administrar la topología del ADN. Los inhibidores de la topoisomerasa II son de gran interés en el campo de la investigación del cáncer debido a su capacidad de interferir con el proceso de replicación del ADN en las células cancerosas que se dividen rápidamente .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del inhibidor de topoisomerasa II 8 generalmente involucra múltiples pasos, incluida la formación de intermediarios clave y la reacción de acoplamiento final. La ruta sintética específica puede variar, pero a menudo incluye el uso de solventes orgánicos, catalizadores y condiciones de reacción controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial del inhibidor de topoisomerasa II 8 implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactores a gran escala e implementar técnicas de purificación como la cristalización o la cromatografía para obtener el producto final en grandes cantidades .

Análisis De Reacciones Químicas

Tipos de reacciones: El inhibidor de topoisomerasa II 8 puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.

Sustitución: Nucleófilos como haluros, aminas y electrófilos como haluros de alquilo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

El inhibidor de topoisomerasa II 8 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se usa como una herramienta para estudiar los mecanismos de la ADN topoisomerasa II y su papel en la topología del ADN.

Biología: Se emplea en la investigación para comprender los procesos celulares que involucran la replicación, transcripción y reparación del ADN.

Medicina: Se investiga por su potencial como agente anticancerígeno debido a su capacidad para inhibir la proliferación de células cancerosas.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y en el estudio de mecanismos de resistencia a los fármacos

Mecanismo De Acción

El inhibidor de topoisomerasa II 8 ejerce sus efectos al unirse a la enzima ADN topoisomerasa II y evitar que realice su función normal. Esta inhibición conduce a la acumulación de roturas de ADN, lo que finalmente provoca la muerte celular. Los objetivos moleculares de este compuesto incluyen el dominio de unión al ADN de la topoisomerasa II, y las vías involucradas están relacionadas con la respuesta al daño del ADN y los mecanismos de reparación .

Compuestos similares:

Etopósido: Un conocido inhibidor de la topoisomerasa II utilizado en la terapia del cáncer.

Doxorubicina: Otro inhibidor de la topoisomerasa II con amplia actividad anticancerígena.

Mitoxantrona: Una antracenediona sintética con actividad inhibitoria de la topoisomerasa II.

Comparación: El inhibidor de topoisomerasa II 8 es único en su afinidad de unión específica y menor citotoxicidad en comparación con otros inhibidores como el etopósido y la doxorubicina. Esto lo convierte en un candidato prometedor para su desarrollo posterior como un agente anticancerígeno más seguro y eficaz .

Comparación Con Compuestos Similares

Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.

Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.

Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.

Comparison: Topoisomerase II inhibitor 8 is unique in its specific binding affinity and lower cytotoxicity compared to other inhibitors like etoposide and doxorubicin. This makes it a promising candidate for further development as a safer and more effective anticancer agent .

Propiedades

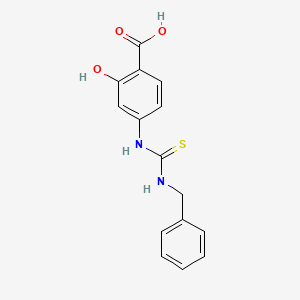

Fórmula molecular |

C14H8N4O3S |

|---|---|

Peso molecular |

312.31 g/mol |

Nombre IUPAC |

S-(4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl) furan-2-carbothioate |

InChI |

InChI=1S/C14H8N4O3S/c19-12-11-16-17-14(22-13(20)10-6-3-7-21-10)18(11)9-5-2-1-4-8(9)15-12/h1-7H,(H,15,19) |

Clave InChI |

OUCNSEMVYGJKCQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)SC(=O)C4=CC=CO4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

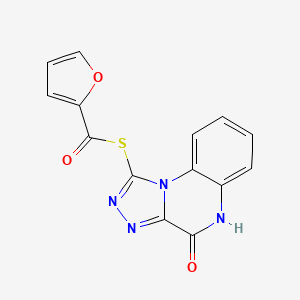

![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)

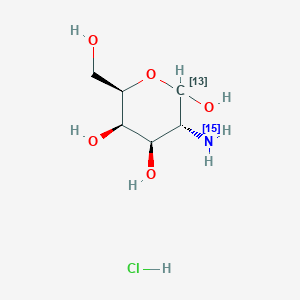

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)